2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a pyrido[1,2-a]pyrimidin-4-one core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolidine ring, the bromopyridine moiety, and the pyrido[1,2-a]pyrimidin-4-one core. One common approach is to start with the construction of the pyrrolidine ring through reductive amination or cyclization reactions . The bromopyridine moiety can be introduced via halogenation reactions, and the final assembly of the compound involves coupling these intermediates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, bromopyridine derivatives, and pyrido[1,2-a]pyrimidin-4-one derivatives . Examples include:
- Pyrrolidine-2-one
- 3-bromopyridine-4-carboxylic acid
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
What sets 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the bromopyridine moiety, in particular, allows for versatile functionalization and the potential for targeted interactions with biological molecules .
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-13-10-19-6-4-14(13)24-12-5-8-21(11-12)16-9-17(23)22-7-2-1-3-15(22)20-16/h1-4,6-7,9-10,12H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCULQULJCMBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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